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molecular formula C13H11BrO B8649564 2-Bromo-1'-propionaphthone CAS No. 89845-24-9

2-Bromo-1'-propionaphthone

Cat. No. B8649564
M. Wt: 263.13 g/mol
InChI Key: FGZJTYQVOKKPSJ-UHFFFAOYSA-N
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Patent
US08378116B2

Procedure details

53.3 g (0.334 mol) of bromine was added dropwise to a solution consisting of 61.1 g (0.332 mol) of 1-propionaphthone and 180 mL of ethanol at 50 to 55° C. After completion of addition, the ethanol was distilled off in vacuo, and the resulting concentrate was dissolved in 130 mL of toluene, washed with a mixed aqueous solution of sodium bicarbonate and sodium chloride (150 mL×two times), and then dried over sodium sulfate to obtain a toluene solution of 2-bromo-1′-propionaphthone.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][CH2:4][C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)=[O:6]>C(O)C>[Br:1][CH:4]([CH3:3])[C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
53.3 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
61.1 g
Type
reactant
Smiles
CCC(=O)C1=CC=CC2=CC=CC=C21
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the resulting concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 130 mL of toluene
WASH
Type
WASH
Details
washed with a mixed aqueous solution of sodium bicarbonate and sodium chloride (150 mL×two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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